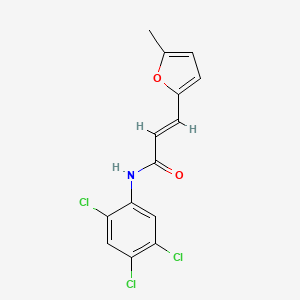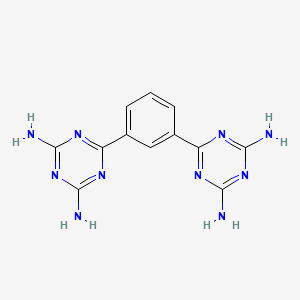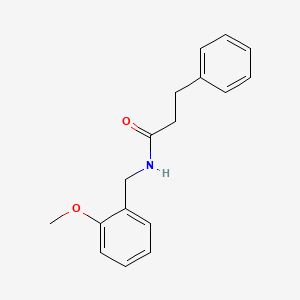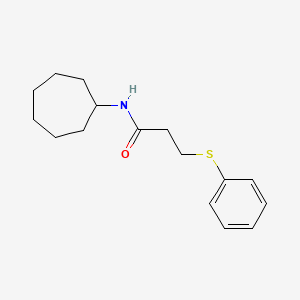
N,N-diisopropyl-N'-phenylurea
Overview
Description
N,N-diisopropyl-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two isopropyl groups and one phenyl group attached to the nitrogen atoms of the urea moiety
Mechanism of Action
Target of Action
N,N-diisopropyl-N’-phenylurea, also known as 3-phenyl-1,1-di(propan-2-yl)urea, primarily targets the Epoxide Hydrolase enzyme . This enzyme plays a crucial role in the metabolism of various endogenous chemical compounds.
Mode of Action
The compound interacts with its target, the Epoxide Hydrolase enzyme, by binding to its active site. This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function . .
Biochemical Pathways
It is known that the compound can influence the metabolism of endogenous compounds by interacting with the epoxide hydrolase enzyme This could potentially affect various biochemical pathways in which this enzyme is involved
Pharmacokinetics
It is known that the compound can be absorbed and distributed in the body to reach its target, the epoxide hydrolase enzyme
Result of Action
It is known that the compound can interact with the epoxide hydrolase enzyme, potentially leading to changes in the enzyme’s activity . These changes could have various effects at the molecular and cellular levels, depending on the specific roles of the enzyme in different cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-diisopropyl-N’-phenylurea. Factors such as temperature, pH, and the presence of other chemical compounds can affect the compound’s stability and its ability to interact with its target, the Epoxide Hydrolase enzyme . .
Biochemical Analysis
Biochemical Properties
N,N-diisopropyl-N’-phenylurea has been shown to interact with a variety of biomolecules. For instance, it has been found to be involved in the initial step of N,N-dimethyl-substituted phenylurea herbicide degradation, where it undergoes mono-N-demethylation . This process is catalyzed by a novel N-demethylase, PdmAB, which belongs to the Rieske non-heme iron oxygenase (RO) family .
Molecular Mechanism
The molecular mechanism of N,N-diisopropyl-N’-phenylurea involves its interaction with the enzyme PdmAB. This enzyme is responsible for the initial mono-N-demethylation of N,N-dimethyl-substituted phenylurea herbicides . The PdmAB enzyme is part of a bacterial Rieske non-heme iron oxygenase (RO) system .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of N,N-diisopropyl-N’-phenylurea in animal models, one study has reported that a related compound, DIPOPA (N,N-diisopropyl-2-oxopropanamide), exhibited neuroprotective effects when administered intravenously to a rat middle cerebral artery occlusion model .
Metabolic Pathways
N,N-diisopropyl-N’-phenylurea is involved in the metabolic pathway of N,N-dimethyl-substituted phenylurea herbicides, where it undergoes mono-N-demethylation . This process is catalyzed by the enzyme PdmAB .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-diisopropyl-N’-phenylurea can be synthesized through the reaction of carbamoylated oximes with N,N-diisopropyl-N’-phenylurea in diethyl ether at room temperature. The reaction typically involves stirring the mixture for a few hours, followed by the removal of the solvent under vacuum and recrystallization from ether-petroleum ether .
Industrial Production Methods: Industrial production of N,N-diisopropyl-N’-phenylurea may involve the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is efficient, scalable, and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N,N-diisopropyl-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert N,N-diisopropyl-N’-phenylurea into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N,N-diisopropyl-N’-phenylurea has several scientific research applications, including:
Biology: The compound’s structural properties make it useful in the design of biologically active molecules and in the study of enzyme interactions.
Medicine: N,N-diisopropyl-N’-phenylurea derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Comparison with Similar Compounds
N,N-diisopropyl-N’-phenylurea can be compared with other similar compounds, such as:
N,N-diphenylurea: This compound has two phenyl groups instead of isopropyl groups, leading to different chemical and physical properties.
N,N-diisopropylurea: Lacks the phenyl group, which affects its reactivity and applications.
N-phenylurea: Contains only one phenyl group and no isopropyl groups, resulting in distinct properties and uses.
Uniqueness: N,N-diisopropyl-N’-phenylurea is unique due to the presence of both isopropyl and phenyl groups, which confer specific steric and electronic properties. These characteristics make it suitable for a wide range of applications in different scientific and industrial fields.
Properties
IUPAC Name |
3-phenyl-1,1-di(propan-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(2)15(11(3)4)13(16)14-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLKEIDJQXTQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461-81-0 | |
| Record name | 1,1-DIISOPROPYL-3-PHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(3-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B5820771.png)


![N-[2-(dimethylamino)ethyl]-2-iodobenzamide](/img/structure/B5820796.png)
![2-[(3-fluorophenyl)methyl-propylamino]ethanol](/img/structure/B5820797.png)

![N-CYCLOHEXYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B5820810.png)
![4-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5820813.png)

![ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5820825.png)
![7-[(3,5-DIMETHYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE](/img/structure/B5820826.png)
![3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5820841.png)

